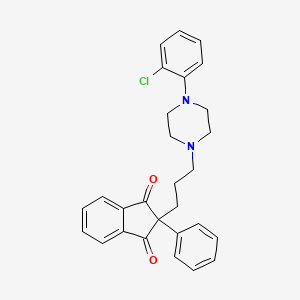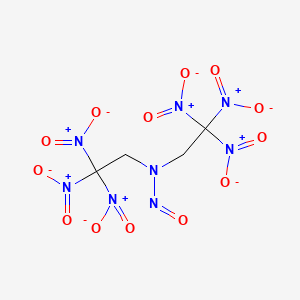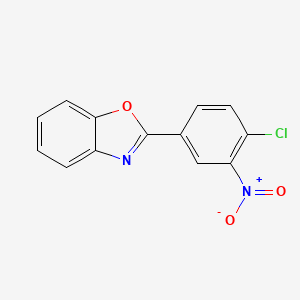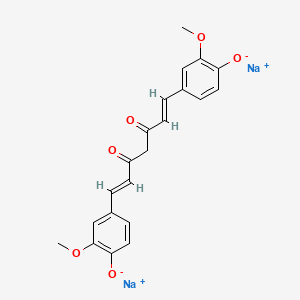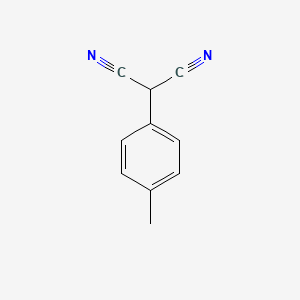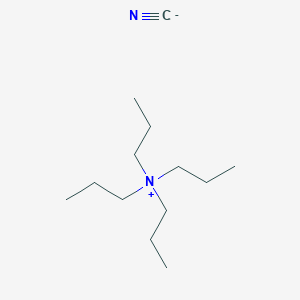
N,N,N-Tripropylpropan-1-aminium cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tripropylpropan-1-aminium cyanide: is a quaternary ammonium compound with the molecular formula C12H26N2 It is characterized by the presence of three propyl groups and one propan-1-aminium group attached to the central nitrogen atom, along with a cyanide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: The compound can be synthesized through a one-pot reaction involving the alkylation of propan-1-amine with propyl halides in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the removal of the halide ions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N,N,N-Tripropylpropan-1-aminium cyanide can undergo nucleophilic substitution reactions, where the cyanide ion acts as a nucleophile, replacing other leaving groups in organic molecules.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides, under basic conditions, are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives of the starting materials.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N,N,N-Tripropylpropan-1-aminium cyanide can be used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents:
Industry:
Surfactants: It can be used in the formulation of surfactants and detergents due to its amphiphilic nature.
Electroplating: The compound may be employed in electroplating processes to improve the quality and uniformity of metal coatings.
Mécanisme D'action
The mechanism of action of N,N,N-Tripropylpropan-1-aminium cyanide primarily involves its interaction with biological membranes. The quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In chemical reactions, the cyanide ion acts as a nucleophile, attacking electrophilic centers in organic molecules.
Comparaison Avec Des Composés Similaires
Tetrapropylammonium Bromide: Similar in structure but with a bromide anion instead of cyanide.
Tetrapropylammonium Chloride: Another quaternary ammonium compound with a chloride anion.
Uniqueness:
Cyanide Ion: The presence of the cyanide ion in N,N,N-Tripropylpropan-1-aminium cyanide imparts unique reactivity, particularly in nucleophilic substitution reactions.
Applications: While similar compounds are used in various industrial applications, the specific properties of the cyanide ion make this compound particularly useful in certain synthetic and catalytic processes.
Propriétés
Numéro CAS |
35082-01-0 |
|---|---|
Formule moléculaire |
C13H28N2 |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
tetrapropylazanium;cyanide |
InChI |
InChI=1S/C12H28N.CN/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-2/h5-12H2,1-4H3;/q+1;-1 |
Clé InChI |
UOJLYQHYJJGUDV-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+](CCC)(CCC)CCC.[C-]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



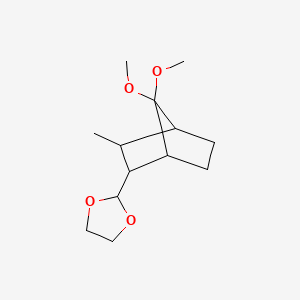
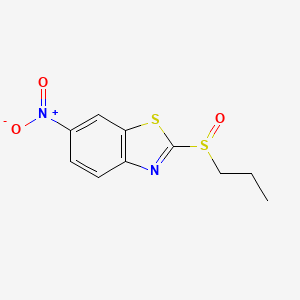

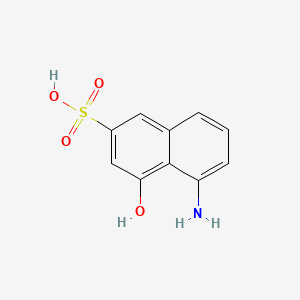
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
